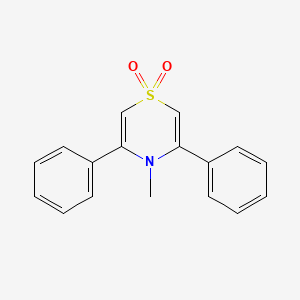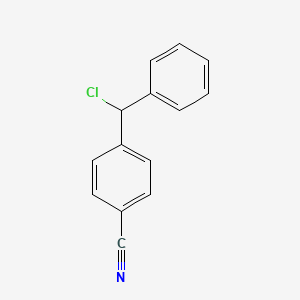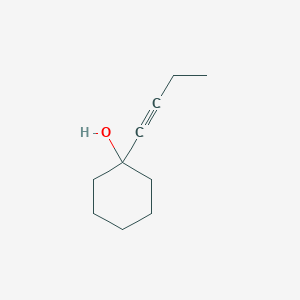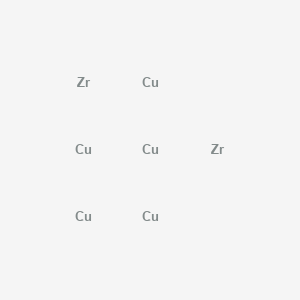
Oct-2-ene-4,6-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oct-2-ene-4,6-diyne: is an organic compound characterized by the presence of both double and triple bonds within its molecular structure. This unique combination of unsaturation makes it a valuable compound in various chemical reactions and applications. The compound’s structure can be represented as CH₃-CH=CH-C≡C-C≡C-CH₃, indicating the presence of a double bond at the second carbon and triple bonds at the fourth and sixth carbons.
準備方法
Synthetic Routes and Reaction Conditions:
Gold-Catalyzed Spirocyclization: One of the methods for synthesizing compounds similar to Oct-2-ene-4,6-diyne involves gold-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This method relies on the catalytic activity of gold to facilitate the cyclization process, resulting in the formation of complex spirocyclic structures.
Gold-Catalyzed Diyne-Ene Annulation: Another synthetic route involves the gold-catalyzed diyne-ene annulation, which produces polysubstituted benzenes through a formal [3+3] cyclization approach
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned catalytic methods. The choice of catalysts, reaction conditions, and purification techniques are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Oct-2-ene-4,6-diyne can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the triple bonds into double or single bonds. Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bonds.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions. Halogenation using bromine (Br₂) or chlorine (Cl₂) is a common example.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents.
Substitution: Br₂, Cl₂, and other halogenating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, and aldehydes.
Reduction: Formation of alkenes and alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: Oct-2-ene-4,6-diyne is used as a building block in organic synthesis, enabling the construction of complex molecular architectures
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive molecules. Their ability to interact with biological macromolecules makes them promising candidates for drug development.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial activities. The presence of multiple reactive sites allows for the design of molecules with specific biological targets.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to undergo polymerization reactions makes it valuable in the development of high-performance materials with unique properties.
作用機序
The mechanism of action of Oct-2-ene-4,6-diyne involves its ability to undergo cyclization reactions, leading to the formation of reactive intermediates. For example, the Bergman cyclization of enediynes generates a 1,4-benzenoid diradical, which can abstract hydrogen atoms from DNA, leading to strand cleavage . This mechanism is exploited in the design of anticancer agents that target rapidly dividing cells.
類似化合物との比較
Hex-2-yne-4,6-diyne: Similar to Oct-2-ene-4,6-diyne, this compound contains triple bonds at the second and fourth positions.
Dec-2-ene-4,6-diyne: This compound has a longer carbon chain but shares the same pattern of unsaturation.
But-2-yne-1,4-diyne: A shorter chain compound with triple bonds at the first and fourth positions.
Uniqueness: this compound is unique due to its specific combination of double and triple bonds, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions, including cyclization and polymerization, makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
22644-47-9 |
|---|---|
分子式 |
C8H8 |
分子量 |
104.15 g/mol |
IUPAC名 |
oct-2-en-4,6-diyne |
InChI |
InChI=1S/C8H8/c1-3-5-7-8-6-4-2/h3,5H,1-2H3 |
InChIキー |
IVHNBFKYSOAWDD-UHFFFAOYSA-N |
正規SMILES |
CC=CC#CC#CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


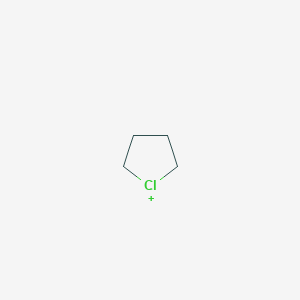
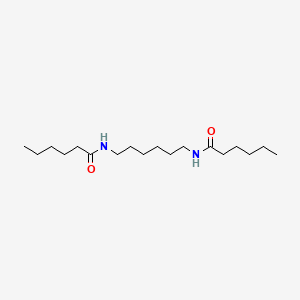
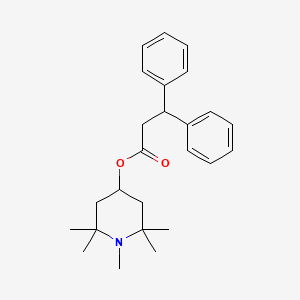
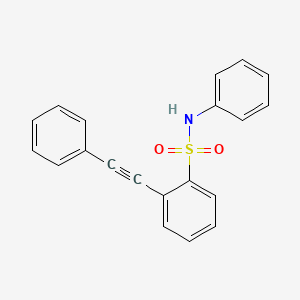
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
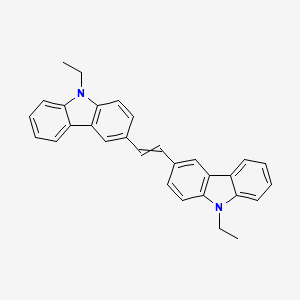
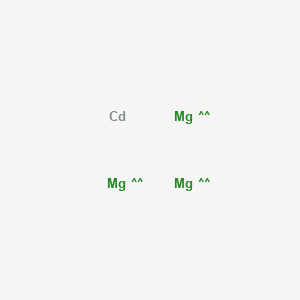
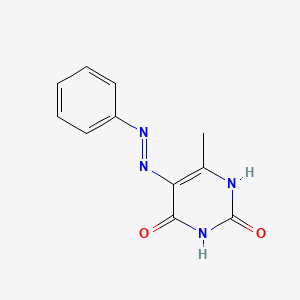
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
